molecular formula C10H13ClFNO B13253497 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13253497
M. Wt: 217.67 g/mol
InChI Key: WIXJYZQJMNGPHZ-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol is a secondary amine alcohol characterized by a 3-chloro-2-fluorobenzyl group attached to the amino nitrogen of a propan-1-ol backbone.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

3-[(3-chloro-2-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13ClFNO/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2

InChI Key

WIXJYZQJMNGPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CNCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Adamantane-Substituted Derivatives ()

Compounds such as 3-{[6-({4-[1-Adamantyl(hydroxy)methyl]phenyl}amino)-9-isopropyl-9H-purin-2-yl]amino}propan-1-ol (4e) incorporate bulky adamantane groups. However, the increased molecular weight (e.g., 4e: ~600 g/mol) may reduce solubility compared to the simpler 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol (estimated MW ~243 g/mol) .

Halogenated Aromatic Derivatives ()

  • (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol () features a morpholine ring and fluorine substituent, which may enhance solubility and metabolic stability via reduced oxidative metabolism.

Heterocyclic Variants ()

Compounds like 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) () and 3-((2-(furan-2-yl)-3-pentyl-3H-imidazo[4,5-b]pyridin-7-yl)(methyl)amino)propan-1-ol (IV-12) () demonstrate the impact of heterocyclic cores. Nitro groups (IV-9) may confer electrophilic reactivity, while furan rings (IV-12) introduce π-π interaction sites.

Key Observations :

  • Adamantane derivatives () achieve high yields (81–94%) due to optimized coupling reactions.
  • The thiourea derivative () shows moderate yield (60%), likely due to steric challenges in bicycloheptane systems.

Lipophilicity and Solubility

  • Adamantane derivatives () exhibit high logP values (>4), favoring membrane permeability but limiting aqueous solubility.
  • Morpholine-containing analogs () balance lipophilicity (logP ~2.5) with improved solubility via hydrogen bonding.

Receptor Binding Potential

  • Purine-linked amino alcohols () show affinity for adenosine receptors, suggesting the target compound’s benzyl group may similarly interact with hydrophobic binding pockets.
  • Fluorine and chloro substituents () are associated with enhanced metabolic stability and halogen bonding in enzyme active sites .

Biological Activity

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H13ClFNOC_{10}H_{13}ClFNO and a molecular weight of approximately 217.67 g/mol. Its structure includes a propanol moiety linked to a chlorinated and fluorinated phenyl group, which influences its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
IUPAC Name3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol
CAS Number1536722-67-4

Antimicrobial Activity

Research indicates that compounds structurally similar to 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that related alkaloids demonstrate moderate to good activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli . Although specific data for the compound is limited, its structural analogs suggest potential efficacy in this area.

The mechanism by which 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol exerts its biological effects likely involves interactions with specific enzymes and receptors in biological systems. Preliminary findings suggest that the compound may modulate biological pathways through these interactions . Further studies are required to elucidate the exact mechanisms.

Synthesis and Application

The synthesis of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol typically involves multi-step organic reactions, often utilizing advanced purification techniques such as chromatography . Its application as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

Research Findings

A notable study examined the efficacy of similar compounds as inhibitors of critical enzymes involved in various metabolic pathways. For example, CYP51 inhibitors were shown to disrupt sterol biosynthesis in Trypanosoma cruzi, suggesting that compounds with similar structures could have therapeutic implications against parasitic infections .

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